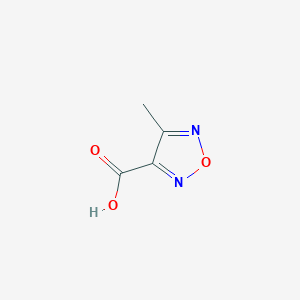
5-Methyl-4H-1,2,4-triazole-3,4-diamine
Übersicht
Beschreibung
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Other methods include the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .
Molecular Structure Analysis
1,2,4-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .
Wissenschaftliche Forschungsanwendungen
Pharmacology
5-Methyl-1,2,4-triazole-3,4-diamine has shown potential in pharmacology due to its structural similarity to triazole compounds known for their broad biological activities. Triazoles are a central component in many drug classes, including antibacterial, antifungal, anticancer, and antiviral medications . The triazole nucleus’s ability to bind with various enzymes and receptors makes it a valuable scaffold for developing new therapeutic agents.
Anticancer Research
In anticancer research, triazole derivatives, including those with a 5-methyl-1,2,4-triazole-3,4-diamine structure, have been explored for their cytotoxic activities against various cancer cell lines . These compounds are studied for their potential to inhibit cancer cell growth and could lead to the development of new anticancer drugs.
Antiviral Research
The antiviral potential of triazole derivatives is significant, with studies indicating that certain triazole compounds can exhibit activity against a range of viruses . The structural flexibility of triazoles allows for the synthesis of derivatives
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazole scaffold have been reported to inhibit the chromatin remodeling amine oxidase lysine-specific demethylase 1 (lsd1) .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole-dipole interactions .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to cause increases in cellular histone 3 dimethyllysine 4 (h3k4me2), a gene transcription activating mark .
Pharmacokinetics
The molecular weight of 5-Methyl-1,2,4-triazole-3,4-diamine is 113.12 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar 1,2,4-triazole derivatives have been reported to inhibit dna synthesis .
Action Environment
It is known that this compound is air-stable and soluble in dmso and dmf .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-1,2,4-triazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFPBXQUTZOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341643 | |
| Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
CAS RN |
21532-07-0 | |
| Record name | 5-Methyl-4H-1,2,4-triazole-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21532-07-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of the cadmium complex formed with 5-Methyl-4H-1,2,4-triazole-3,4-diamine and what is its significance?
A1: The research paper describes the synthesis and characterization of a trinuclear cadmium complex with the formula (Cd3(L)2(HL)2(µ-Cl)4Cl4) []. In this complex, L represents the deprotonated form of 5-Methyl-4H-1,2,4-triazole-3,4-diamine, and HL represents its neutral form.
Q2: How was the cadmium complex characterized in the study?
A2: The researchers employed a combination of techniques to characterize the synthesized cadmium complex. These included:
- Elemental Analysis: This technique confirmed the elemental composition of the complex, ensuring it aligned with the proposed formula [].
- FT-IR Spectroscopy: This method provided insights into the functional groups present in the complex, further supporting its structure [].
- Single-crystal X-Ray Diffraction: This powerful technique allowed for the determination of the three-dimensional structure of the complex, revealing the distorted octahedral geometry around the cadmium atoms and the bridging interactions within the trinuclear unit [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















